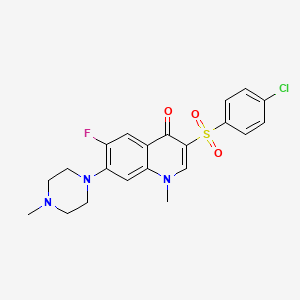
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H21ClFN3O3S and its molecular weight is 449.93. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities have been synthesized and characterized, providing insights into their molecular properties through spectroscopic methods and DFT calculations. For instance, a compound was synthesized and characterized using X-ray Crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. DFT calculations were performed to understand the Frontier Molecular Orbitals (FMO) and Fukui Function Analysis (FFA) was used to identify reactive sites for electrophilic and nucleophilic attacks, suggesting potential reactivity and interaction mechanisms with biological targets (Arul Murugesan et al., 2021).
Catalytic Activity
The catalytic activity of related compounds has been explored in the synthesis of various derivatives, highlighting the potential for these compounds in facilitating chemical transformations. For example, a titanium nanomaterial-based sulfonic acid catalyst exhibited efficient catalytic activity for the synthesis of quinolinyl-chalcone derivatives under solvent-free conditions, demonstrating the role of similar compounds in green chemistry and synthesis optimization (Arul Murugesan et al., 2017).
Anticancer Activity
The exploration of similar quinoline derivatives in anticancer research has shown promising results. New sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects in cancer cells via activating phosphorylation pathways, indicating the potential of these compounds in cancer therapy (A. Cumaoğlu et al., 2015).
Antibacterial and Antifungal Activities
Quinoline derivatives have been investigated for their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents. A series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones were synthesized and showed remarkable antibacterial as well as antifungal activities, highlighting the therapeutic potential of such compounds in combating microbial infections (N. Patel et al., 2010).
Zinc Sensing
Fluorescein-based dyes derivatized with quinoline, such as QZ1 and QZ2, have been designed for zinc sensing, demonstrating the utility of quinoline derivatives in biological and chemical sensing applications. These compounds exhibit low background fluorescence, high emission upon zinc coordination, and rapid, reversible zinc-binding kinetics, making them useful for in vivo zinc detection (Elizabeth M. Nolan et al., 2005).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S/c1-24-7-9-26(10-8-24)19-12-18-16(11-17(19)23)21(27)20(13-25(18)2)30(28,29)15-5-3-14(22)4-6-15/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNXNJBATGBIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

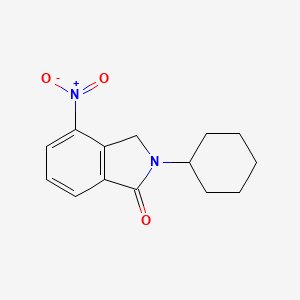
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2834047.png)
![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)
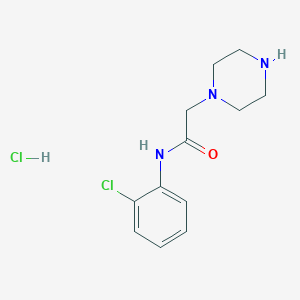
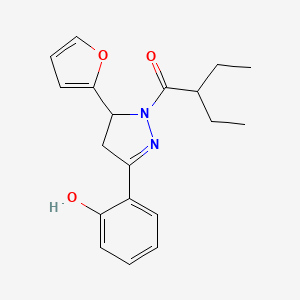


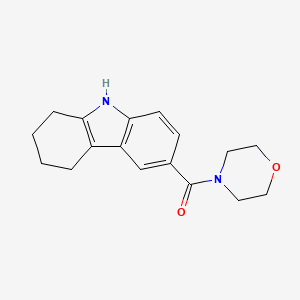



![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)

